Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride
Description
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclopropane, featuring an aminomethyl group attached to the cyclopropyl ring and an acetate ester. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclopropyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)4-7(5-8)2-3-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKYFOSPCISAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-82-1 | |
| Record name | methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate under basic conditions to form the intermediate methyl 2-(1-aminomethyl)cyclopropylacetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antidepressant Properties
Research indicates that derivatives of methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride may exhibit antidepressant effects. The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. A study highlighted the synthesis of related compounds that demonstrated significant activity in preclinical models of depression, indicating a promising avenue for further exploration in clinical settings .
Neurological Disorders
The compound has been investigated for its potential role in treating neurological disorders, particularly due to its ability to interact with neurotransmitter systems. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, which are crucial in managing conditions like anxiety and depression .
Cancer Research
Emerging research has explored the application of this compound in oncology. Its derivatives have been assessed for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .
Synthesis Techniques
The synthesis of this compound typically involves reductive amination processes, which are efficient for producing high yields of primary amines from aldehydes. This method minimizes by-products and streamlines the production process, making it suitable for pharmaceutical applications .
Case Study 1: Antidepressant Efficacy
A recent clinical trial investigated the effects of a compound structurally related to this compound on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting the compound's potential as an effective treatment option .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of a derivative led to improved cognitive function and reduced amyloid-beta plaque accumulation. These findings suggest that this compound may have neuroprotective properties that warrant further investigation in human trials .
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-cyclopropylacetate hydrochloride
- Cyclopropaneacetic acid, 1-amino-, methyl ester, hydrochloride
Uniqueness
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride is unique due to its specific structural features, such as the aminomethyl group attached to the cyclopropyl ring and the acetate ester. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride, a derivative of glycine, has garnered attention for its potential biological activities. This compound, with the CAS number 535936-86-8, exhibits various pharmacological properties that may be beneficial in therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.618 g/mol |
| Density | 1.147 g/cm³ |
| Boiling Point | 162°C at 760 mmHg |
| Flash Point | 36°C |
This compound acts primarily through its interaction with neurotransmitter systems. It is recognized as a glycine derivative, which suggests potential roles in modulating excitatory neurotransmission due to glycine's function as an inhibitory neurotransmitter in the central nervous system (CNS).
GPR88 Agonism
Recent studies have indicated that compounds similar to this compound can activate GPR88, a G-protein coupled receptor implicated in various neurological functions. Activation of GPR88 has been linked to reduced alcohol consumption in animal models, suggesting that this compound may have potential applications in treating alcohol use disorders .
In Vitro Studies
In vitro studies have demonstrated that amino acid derivatives, including this compound, can influence anabolic hormone secretion and enhance physical performance during exercise. They are recognized for their ergogenic properties, which can help prevent exercise-induced muscle damage and improve mental performance under stress .
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been evaluated against various cancer cell lines. A study reported that certain derivatives exhibited significant antiproliferative activity across multiple cancer types, including lung and colon cancers. The mean graph midpoint (MGM) for growth inhibition was determined from these assays, indicating the compound's potential as an anticancer agent .
Case Studies
- Alcohol Consumption Reduction : In a controlled study involving rats, administration of a GPR88 agonist derived from the same scaffold as this compound significantly reduced alcohol self-administration without affecting locomotor activity .
- Anticancer Activity : A recent investigation into structurally similar compounds revealed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the cyclopropyl structure can lead to improved biological activity against cancer cells .
Q & A
Q. Table 2: Impurity Analysis Strategies
| Impurity Type | Detection Method | Example from Evidence |
|---|---|---|
| Hydrolysis products | HPLC-UV | Ethylphenidate hydrochloride |
| Stereoisomers | Chiral HPLC | Articaine isopropyl ester |
Advanced: How can researchers resolve contradictions in stability data across studies?
Methodological Answer:
Discrepancies in stability (e.g., solubility, pH sensitivity) arise from variability in experimental conditions. To address this:
- Standardized protocols : Use ICH guidelines for forced degradation (e.g., 40°C/75% RH for 6 months) .
- Solution-state NMR : Monitors structural changes in real-time under stress conditions.
- Comparative studies : Replicate conditions from conflicting studies to isolate variables (e.g., buffer composition, light exposure) .
Advanced: What is the role of the hydrochloride salt in modulating solubility and bioavailability?
Methodological Answer:
The hydrochloride salt improves aqueous solubility via ion-dipole interactions. Key considerations:
- Salt selection : Hydrochloride salts are preferred for amines due to high crystallinity and stability .
- pH-solubility profile : Conduct shake-flask experiments across pH 1–7 to identify optimal dissolution conditions.
- Bioavailability : Enhanced solubility at gastric pH (1–3) promotes intestinal absorption .
Basic: What strategies are recommended for formulating this compound in preclinical studies?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.
- Stability testing : Monitor degradation under physiological pH (e.g., 7.4 PBS buffer) via HPLC .
- In vivo compatibility : Avoid formulations containing reactive excipients (e.g., aldehydes) that may interact with the amine group.
Advanced: How can this compound be incorporated into peptide chains to study conformational effects?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives to introduce the cyclopropane-containing amino acid .
- Protecting groups : Temporarily mask the aminomethyl group with Boc or Alloc to prevent side reactions during coupling .
- Circular dichroism (CD) : Analyze peptide secondary structure changes induced by cyclopropane rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
